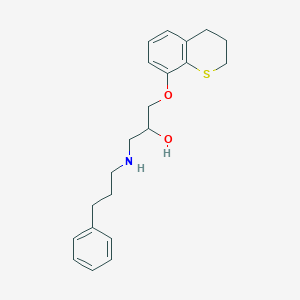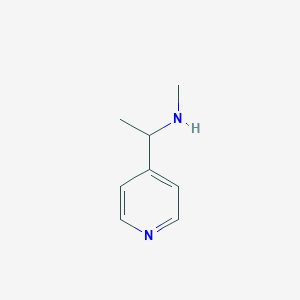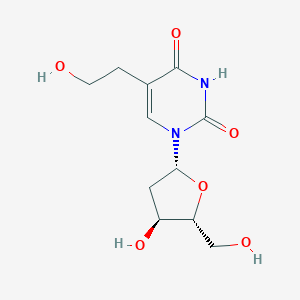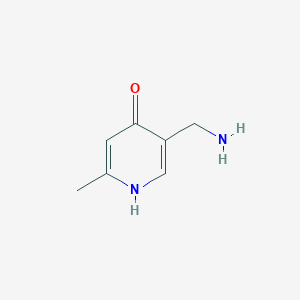
5-(Aminomethyl)-2-methylpyridin-4-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(Aminomethyl)-2-methylpyridin-4-ol: is a derivative of pyridine, a six-membered aromatic heterocycle containing one nitrogen atom. This compound is characterized by the presence of a hydroxyl group at the fourth position, an aminomethyl group at the fifth position, and a methyl group at the second position. Pyridine derivatives are known for their biological activity and their ability to act as ligands for metal ions, making them valuable in various fields such as catalysis, organic electronics, and supramolecular chemistry .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 5-(Aminomethyl)-2-methylpyridin-4-ol can be achieved through multi-component reactions. One notable method involves the reaction of lithiated alkoxyallenes with nitriles and carboxylic acids. This three-component reaction provides a flexible approach to highly substituted pyridin-4-ol derivatives . The reaction conditions typically involve the use of a palladium catalyst, which facilitates the formation of the pyridine ring.
Industrial Production Methods: Industrial production of this compound may involve similar multi-component reactions on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Additionally, the scalability of the reaction can be improved by employing automated systems and advanced purification techniques.
Análisis De Reacciones Químicas
Types of Reactions: 5-(Aminomethyl)-2-methylpyridin-4-ol undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group at the fourth position can be oxidized to form a ketone or aldehyde.
Reduction: The aminomethyl group can be reduced to form a primary amine.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride or potassium tert-butoxide.
Major Products Formed:
Oxidation: Formation of 4-pyridone or 4-pyridinecarboxaldehyde.
Reduction: Formation of 5-(aminomethyl)-2-methylpyridine.
Substitution: Formation of various substituted pyridine derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
5-(Aminomethyl)-2-methylpyridin-4-ol has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex pyridine derivatives.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its ability to interact with biological targets.
Mecanismo De Acción
The mechanism of action of 5-(Aminomethyl)-2-methylpyridin-4-ol involves its interaction with specific molecular targets. The hydroxyl and aminomethyl groups can form hydrogen bonds and coordinate with metal ions, influencing various biochemical pathways. The compound’s ability to act as a ligand allows it to modulate the activity of enzymes and receptors, leading to its observed biological effects.
Comparación Con Compuestos Similares
4-Pyridinol: Lacks the aminomethyl and methyl groups, making it less versatile in terms of chemical reactivity.
2-Methyl-4-pyridinol: Similar structure but lacks the aminomethyl group, resulting in different chemical and biological properties.
5-(Aminomethyl)pyridine: Lacks the hydroxyl and methyl groups, affecting its ability to form hydrogen bonds and coordinate with metal ions.
Uniqueness: 5-(Aminomethyl)-2-methylpyridin-4-ol is unique due to the presence of all three functional groups (hydroxyl, aminomethyl, and methyl), which confer distinct chemical reactivity and biological activity
Propiedades
Número CAS |
158773-34-3 |
|---|---|
Fórmula molecular |
C7H10N2O |
Peso molecular |
138.17 g/mol |
Nombre IUPAC |
5-(aminomethyl)-2-methyl-1H-pyridin-4-one |
InChI |
InChI=1S/C7H10N2O/c1-5-2-7(10)6(3-8)4-9-5/h2,4H,3,8H2,1H3,(H,9,10) |
Clave InChI |
GARHJQCEMXBXTN-UHFFFAOYSA-N |
SMILES |
CC1=CC(=O)C(=CN1)CN |
SMILES canónico |
CC1=CC(=O)C(=CN1)CN |
Sinónimos |
4-Pyridinol,5-(aminomethyl)-2-methyl-(9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




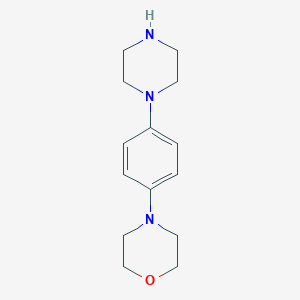
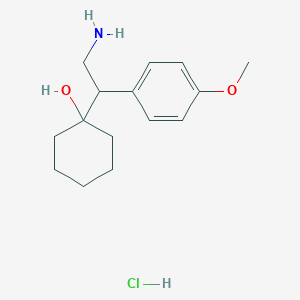
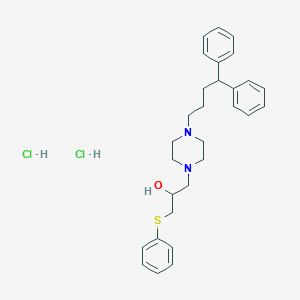
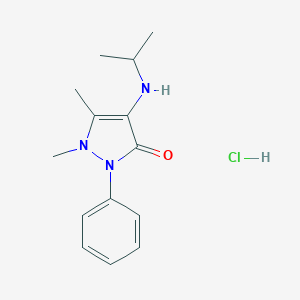
![2-(1H-imidazol-4-yl)-1H-benzo[d]imidazole](/img/structure/B117867.png)

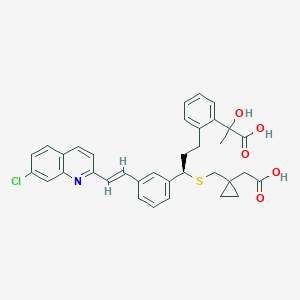
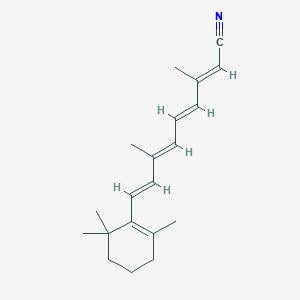
![Ethyl 2-cyano-3-[4-(trifluoromethyl)phenyl]acrylate](/img/structure/B117880.png)
